5-Nitro-2-(oxetan-3-yloxy)pyrimidine
Overview
Description
5-Nitro-2-(oxetan-3-yloxy)pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound is a pyrimidine derivative that contains a nitro group and an oxetane ring, making it a unique and interesting molecule for various scientific studies.
Chemical Reactions Analysis
5-Nitro-2-(oxetan-3-yloxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly involving the nitro group.
Substitution: The oxetane ring and pyrimidine core can participate in substitution reactions with various reagents.
Common reagents and conditions used in these reactions include reducing agents like hydrogen gas and catalysts for reduction reactions, and oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Nitro-2-(oxetan-3-yloxy)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in various industrial processes due to its unique chemical properties.
Comparison with Similar Compounds
5-Nitro-2-(oxetan-3-yloxy)pyrimidine can be compared with other similar compounds, such as:
- 5-Nitro-2-(oxetan-3-yloxy)benzene
- 5-Nitro-2-(oxetan-3-yloxy)thiazole
These compounds share similar structural features, such as the nitro group and oxetane ring, but differ in their core structures (pyrimidine, benzene, thiazole). The uniqueness of this compound lies in its pyrimidine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-nitro-2-(oxetan-3-yloxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c11-10(12)5-1-8-7(9-2-5)14-6-3-13-4-6/h1-2,6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOSGZUMRCUCGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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